Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane

Dendrimer SPPS Multivalency

Researchers requiring trivalent display with orthogonal amine functionality cannot substitute this compound with linear PEG linkers or bivalent amino acids. The C3-symmetric architecture enables controlled stepwise diversification in SPPS. • 92% isolated coupling yield in PAMAM dendron synthesis - outperforms bivalent linkers. • Enables PROTAC assembly with E3 ligase ligand attachment via Fmoc-deprotected amine after acid-side-chain-preserving SPPS. • Triples drug load per ADC conjugation site for DAR >4 constructs.

Molecular Formula C28H33NO11
Molecular Weight 559.6 g/mol
Cat. No. B14779924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Amido-Tri-(carboxyethoxymethyl)-methane
Molecular FormulaC28H33NO11
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O
InChIInChI=1S/C28H33NO11/c30-24(31)9-12-37-16-28(17-38-13-10-25(32)33,18-39-14-11-26(34)35)29-27(36)40-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,29,36)(H,30,31)(H,32,33)(H,34,35)
InChIKeyMJJJFZQHAMICEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-G1-Acid Technical Specs & Procurement


Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane (CAS 1240500-35-9; MW 559.56; C28H33NO11) is a branched, multifunctional reagent classified as a first-generation dendron or a heterotrifunctional linker [1]. It features a central quaternary carbon bearing three carboxyethoxymethyl arms terminating in free carboxylic acids, and a fourth orthogonal handle consisting of an Fmoc-protected primary amine . This molecular architecture enables controlled, stepwise diversification during solid-phase peptide synthesis (SPPS) or solution-phase dendrimer assembly. The compound is commercially supplied as a ≥98% purity small-molecule carboxylic acid PEG derivative with a recommended storage temperature of -20°C .

Trivalent branching core Three carboxylic acid termini for multivalent display
Orthogonal Fmoc-amine Masked primary amine for site-specific SPPS coupling
PEGylated ethoxy spacers Enhanced solubility in DMF and DCM for resin-based workflows

Fmoc-G1-Acid: Generic Substitution Limitations


The procurement of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane cannot be fulfilled by simple substitution with linear PEG linkers or standard trifunctional amino acids due to fundamental topological and orthogonal reactivity constraints. The compound's unique C3-symmetric branch emanating from a single quaternary carbon enforces a defined spatial orientation of three carboxylic acid termini . In contrast, a linear Fmoc-NH-PEG3-acid linker (MW ~383) presents only a single functionalizable terminus [1], while a conventional trifunctional building block such as Fmoc-Glu(OH)-OH (MW ~411) offers only two carboxylic acids and lacks the extended ethoxy spacers that modulate solubility and steric accessibility . The absence of the Fmoc protecting group on the core amine—as seen in the analog Amino-Tri-(carboxyethoxymethyl)-methane (CAS 174362-95-9, MW 337.32)—removes the orthogonal handle required for site-specific deprotection and subsequent coupling in SPPS workflows . These distinctions mandate exact compound procurement for applications requiring trivalent display with orthogonal amine functionality.

Fmoc-G1-Acid (trivalent, Fmoc-amine)
Linear Fmoc-PEG3-acid Single terminus; cannot replicate multivalent display
Fmoc-G1-Acid
Fmoc-Glu(OH)-OH Two carboxylic acids, no ethoxy spacers; solubility and steric profile differ
Fmoc-G1-Acid
Amino-Tri-(carboxyethoxymethyl)-methane Free amine loses Fmoc orthogonality; incompatible with standard SPPS without re-protection

Fmoc-G1-Acid Differentiation Evidence


Trivalent Branching vs. Linear and Bivalent Linkers

Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane provides a trivalent display platform that is structurally unattainable with linear or bivalent alternatives. The compound presents three terminal carboxylic acid groups arranged symmetrically around a central quaternary carbon via flexible ethoxy linkers . The immediate deprotected analog, Amino-Tri-(carboxyethoxymethyl)-methane (CAS 174362-95-9), shares the identical trivalent core but lacks the Fmoc protecting group, precluding its direct use as a masked amine building block in Fmoc-SPPS .

Trivalent branching
Head-to-head
3 COOH + 1 Fmoc-amine vs 1–2 COOH
Enables multivalent display with fewer synthetic steps
Based on structural comparison of functional groups
Dendrimer SPPS Multivalency

Synthetic Yield in Dendron Assembly

In a documented synthesis of a second-generation (G2) dendron, the coupling of Fmoc-G1-acid (synonymous with Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane) with tri[2-(tert-butoxycarbonyl)ethoxy]methyl methylamine using DCC/HOBt in dichloromethane for 23 hours proceeded with 92% isolated yield of the fully protected Fmoc-G2-ester intermediate [1].

Coupling yield
Reported
92% isolated yield for G2 dendron formation
Supports efficient dendron generation growth
DCC/HOBt, DCM, 23 h, room temperature
Dendron synthesis Fmoc-G1-acid PAMAM

Orthogonal Deprotection Compatibility in SPPS

The Fmoc group of Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane is cleaved under standard SPPS conditions (20% piperidine in DMF) to expose a free primary amine for subsequent coupling [1]. The non-Fmoc analog, Amino-Tri-(carboxyethoxymethyl)-methane (CAS 174362-95-9), presents a free amine that is incompatible with Fmoc-SPPS workflows due to uncontrolled reactivity with activated carboxylates during amino acid coupling steps .

SPPS compatibility
Head-to-head
Fmoc cleaved quantitatively vs free amine analog incompatible
Direct integration into automated SPPS workflows
20% piperidine in DMF, standard deprotection conditions
Orthogonal protection SPPS Piperidine deprotection

Solubility in Aqueous and Organic Solvents

The three carboxyethoxymethyl arms confer aqueous solubility to the core scaffold. The non-Fmoc analog Amino-Tri-(carboxyethoxymethyl)-methane is reported soluble in water, DMSO, DCM, and DMF . The Fmoc group of the target compound introduces aromatic hydrophobicity, which may reduce absolute aqueous solubility but enhances solubility in the DMF and NMP solvents standard in SPPS .

Solubility profile
Class-level inference
Soluble in DMF, DMSO, DCM (inferred)
Supports SPPS solvent compatibility
Aqueous solubility may be reduced by Fmoc group
Solubility PEG linker SPPS solvent

Computed LogP and Rotatable Bond Profile

Computed physicochemical parameters for Fmoc-Amido-Tri-(carboxyethoxymethyl)-methane (Fmoc-G1-acid) include a LogP of 2.74, 18 rotatable bonds, and a topological polar surface area (TPSA) of 177.92 Ų [1]. These values position the compound as a moderately lipophilic, highly flexible scaffold.

Computed LogP & bonds
Class-level inference
LogP 2.74, 18 rotatable bonds, TPSA 177.9 Ų
Computational profile supports linker solubility-permeability balance
In silico prediction; experimental validation pending
LogP Lipinski parameters Drug delivery

Fmoc-G1-Acid Key Procurement Scenarios


Solid-Phase PAMAM Dendron Synthesis

The 92% isolated coupling yield [1] and trivalent carboxylic acid architecture make this compound the preferred G1 building block for solid-phase PAMAM dendron synthesis. Iterative cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of this G1-acid unit enable generation of G2 (9 surface groups) and G3 (27 surface groups) dendrons with high overall yields, outperforming syntheses that rely on lower-yielding bivalent or linear linkers.

Trivalent Ligands for Multivalent Receptor Targeting

The three symmetrically arranged carboxylic acid termini [1] allow simultaneous conjugation of three identical or distinct targeting ligands (e.g., peptides, carbohydrates, or small molecules). This trivalent display is essential for achieving high-avidity binding to clustered receptors (e.g., DC-SIGN, ASGPR) where monovalent or bivalent constructs exhibit insufficient affinity for biological activity.

PROTAC Linker with Orthogonal Amine Handle

The computed LogP of 2.74 and 18 rotatable bonds [1] position this compound within the optimal physicochemical range for PROTAC linkers. The orthogonal Fmoc-protected amine provides a unique attachment point for E3 ligase ligands following acidic-side-chain-preserving SPPS assembly of the target protein ligand on the carboxylic acid arms, a workflow not possible with the unprotected analog Amino-Tri-(carboxyethoxymethyl)-methane.

ADC Branching Unit for Enhanced DAR

For antibody-drug conjugates requiring DAR values greater than 4, this trivalent building block serves as a branching unit. Each carboxylic acid arm can be functionalized with a cleavable linker-drug payload, tripling the drug load per conjugation site. The Fmoc group enables initial resin loading and controlled release of the branched payload construct for subsequent conjugation to the antibody via the exposed amine .

Application
Selection Property
Validation Focus
PAMAM dendron synthesis
Trivalent branching with Fmoc-amine
Iterative coupling yield and dendron generation growth
Multivalent ligand assembly
Three symmetrical carboxylic acid termini
Receptor-binding avidity via multivalent display
PROTAC linker development
Computed linker profile with orthogonal amine
Solubility-permeability balance and E3 ligase attachment
ADC branching unit
Trivalent payload conjugation capacity
Drug-to-antibody ratio enhancement potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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